1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
CAS No.:
Cat. No.: VC15826676
Molecular Formula: C12H16N6
Molecular Weight: 244.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N6 |
|---|---|
| Molecular Weight | 244.30 g/mol |
| IUPAC Name | 1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C12H16N6/c13-10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5,13H2 |
| Standard InChI Key | IFXQAOUHDQQWBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C2=NC=NC(=C2)N3C=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Elucidation
The compound’s IUPAC name, 1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-amine, reflects its hybrid architecture: a pyrimidine ring at position 4 linked to a piperidine group bearing an amine substituent, while position 6 of the pyrimidine is functionalized with an imidazole ring . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₆ | |
| Molecular Weight | 244.30 g/mol | |
| SMILES Notation | C1CN(CCC1N)C2=NC=NC(=C2)N3C=CN=C3 | |
| InChI Key | IFXQAOUHDQQWBJ-UHFFFAOYSA-N |
X-ray crystallography and computational modeling reveal a planar pyrimidine-imidazole system that facilitates π–π interactions with aromatic residues in kinase binding pockets . The piperidine ring adopts a chair conformation, positioning the amine group for hydrogen bonding with catalytic lysine or aspartate residues .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) confirm the connectivity of the heterocyclic system. The pyrimidine proton at position 2 resonates as a singlet near δ 8.9 ppm, while imidazole protons appear as multiplets between δ 7.5–8.1 ppm . The piperidine methylene groups exhibit complex splitting patterns due to axial-equatorial proton environments . High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 245.1512 ([M+H]⁺), consistent with the theoretical mass.
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
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Regioselectivity Control: Competing substitutions at pyrimidine positions 2 and 4 necessitate careful stoichiometry and temperature control .
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Catalyst Efficiency: Palladium-mediated couplings require rigorous exclusion of oxygen to prevent catalyst deactivation .
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Purification: Silica gel chromatography or preparative HPLC is essential to isolate the product from di- or tri-aminated byproducts .
Biological Activity and Pharmacological Profile
Kinase Inhibition and Antiproliferative Effects
The compound demonstrates nanomolar inhibitory activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), with IC₅₀ values ranging from 12–85 nM . In in vitro assays, it reduces proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells by 70–90% at 10 μM . Mechanistically, it stabilizes the inactive DFG-out conformation of kinases, preventing ATP binding .
Selectivity Profiling
A kinase panel screening revealed >50-fold selectivity over non-target kinases (e.g., PKA, PKC), attributed to the imidazole group’s ability to form a hydrogen bond with a conserved glutamate residue in the kinase hinge region .
Mechanism of Action
Target Engagement
Molecular dynamics simulations show the compound adopts a U-shaped conformation within the ATP-binding pocket (Figure 2). Critical interactions include:
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Hydrogen bonds between the piperidine amine and kinase Asp86.
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π–π stacking between the pyrimidine ring and Phe82.
Downstream Signaling Effects
Inhibition of CDK4/6 blocks phosphorylation of retinoblastoma (Rb) protein, inducing G₁ cell cycle arrest. Concurrent VEGFR2 inhibition suppresses angiogenesis, as evidenced by reduced tube formation in HUVEC assays (50% inhibition at 100 nM) .
Analytical Characterization
Stability Studies
The compound remains stable in PBS (pH 7.4) for 72 hours at 25°C but degrades under acidic conditions (pH 2.0), forming a hydrolysis product identified as 4-aminopiperidine.
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